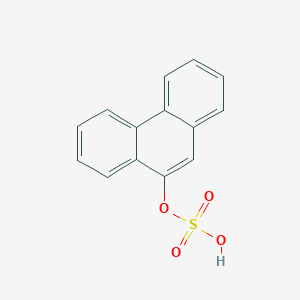

9-Phenanthryl hydrogen sulfate

描述

Historical Context of Phenanthryl Sulfate (B86663) Chemistry in Organic Synthesis

The chemistry of phenanthryl sulfates is intrinsically linked to the broader history of research into polycyclic aromatic hydrocarbons and their metabolites. Phenanthrene (B1679779) itself has been a subject of study for over a century due to its prevalence in coal tar and its characteristic three-ring aromatic structure. Early investigations into the functionalization of phenanthrene laid the groundwork for the synthesis of its various derivatives.

The exploration of phenanthryl sulfates, specifically, is a more recent development, emerging from studies into the metabolism of PAHs in biological systems and the need for reference standards for these metabolites. nih.govnih.gov In many organisms, PAHs are metabolized into hydroxylated forms, such as hydroxyphenanthrenes, which are then often conjugated with sulfate to increase water solubility and facilitate excretion. nih.govnih.gov This biological process spurred interest in the chemical synthesis of phenanthryl sulfates to enable toxicological studies and the development of analytical methods for their detection. nih.gov The synthesis of various hydroxyphenanthrenes, the direct precursors to phenanthryl sulfates, has been documented since at least the 1930s. core.ac.uk For instance, methods for preparing 1-, 2-, 3-, and 9-hydroxyphenanthrene were established by various research groups throughout the mid-20th century. core.ac.uk

Structural Classification within Aryl Hydrogen Sulfates and Polycyclic Aromatic Hydrocarbon Derivatives

9-Phenanthryl hydrogen sulfate holds a specific position within two major classes of organic compounds: aryl hydrogen sulfates and polycyclic aromatic hydrocarbon derivatives.

Aryl Hydrogen Sulfates: This class of compounds is characterized by a sulfate group directly attached to an aromatic ring via an oxygen atom. They are formally esters of sulfuric acid and a phenol (B47542). Aryl hydrogen sulfates are often encountered as intermediates in organic synthesis and as metabolites in biological systems. nih.gov The hydrogen sulfate moiety imparts increased polarity and water solubility compared to the parent phenol.

Polycyclic Aromatic Hydrocarbon (PAH) Derivatives: PAHs are a large group of organic compounds composed of two or more fused aromatic rings. researchgate.net Their derivatives are formed by the substitution of one or more hydrogen atoms with other functional groups. This compound is a derivative of phenanthrene, where a hydrogen atom at the 9-position is replaced by a hydrogen sulfate group. The properties and reactivity of PAH derivatives are influenced by both the parent PAH core and the nature of the substituent.

The structure of this compound combines the rigid, planar, and electron-rich phenanthrene core with the acidic and polar hydrogen sulfate group. This combination of a large, nonpolar aromatic system with a highly polar functional group results in amphiphilic properties.

| Structural Classification | Key Features |

| Aryl Hydrogen Sulfate | Contains a sulfate group (-OSO3H) bonded to an aromatic ring. |

| PAH Derivative | A functionalized version of the polycyclic aromatic hydrocarbon, phenanthrene. |

| Chemical Formula | C14H10O4S |

| Parent Compound | 9-Hydroxyphenanthrene (also known as 9-phenanthrol) |

| Core Structure | Phenanthrene |

Significance in Contemporary Organic Chemistry Research and Chemical Transformations

While specific research focused exclusively on this compound is not extensive, its significance can be understood through the broader context of aryl sulfates and PAH derivatives in modern organic chemistry.

The synthesis of this compound would typically proceed from its precursor, 9-hydroxyphenanthrene. rsc.org A common method for the sulfation of phenols is the reaction with a sulfating agent such as sulfamic acid in a pyridine (B92270) base, a method that has been successfully applied to the synthesis of the isomeric 4-phenanthryl sulfate. Another established method involves direct reaction with concentrated sulfuric acid. evitachem.com A Chinese patent describes a synthetic route to 9-hydroxyphenanthrene, noting its potential for conversion to corresponding esters and ethers, which logically includes sulfate esters. google.com

The reactivity of this compound is dictated by its constituent parts. The phenanthrene nucleus can undergo electrophilic substitution reactions, though the positions of substitution would be influenced by the directing effects of the sulfate group. The hydrogen sulfate group itself can participate in several transformations. For instance, it can be hydrolyzed back to the parent phenol, 9-hydroxyphenanthrene, under acidic conditions.

In a different capacity, the hydrogen sulfate anion is a key component of various catalytic systems. Metal hydrogen sulfates, such as ferric hydrogen sulfate, and ionic liquids like pyrazinium di(hydrogen sulfate) have been employed as effective and often reusable acid catalysts for a variety of organic transformations, including the synthesis of xanthene derivatives. sharif.eduresearchgate.netscielo.org.mx While this compound itself is not typically used as a catalyst, these studies highlight the chemical utility of the hydrogen sulfate functional group in promoting organic reactions.

Structure

3D Structure

属性

分子式 |

C14H10O4S |

|---|---|

分子量 |

274.29 g/mol |

IUPAC 名称 |

phenanthren-9-yl hydrogen sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17) |

InChI 键 |

YOZPSKKPTONSSV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization

Direct Sulfonation Approaches for Phenanthrol Derivatives

Direct sulfonation involves the introduction of a sulfonic acid group onto the oxygen atom of 9-phenanthrol. This is typically achieved using a suitable sulfonating agent. The choice of agent and reaction conditions plays a pivotal role in the efficiency and selectivity of the sulfonation process.

Sulfamic Acid Mediated Syntheses

Sulfamic acid (H₃NSO₃) serves as a mild and effective sulfonating agent for phenolic compounds. The reaction with 9-phenanthrol would proceed via an electrophilic attack on the oxygen atom. While specific studies on the sulfamic acid-mediated synthesis of 9-phenanthryl hydrogen sulfate (B86663) are not extensively detailed in the literature, the general mechanism involves the protonation of the hydroxyl group followed by nucleophilic attack of the phenoxide on the sulfur atom of sulfamic acid. This method is often favored for its relative safety and ease of handling compared to more aggressive sulfonating agents.

Sulfur Trioxide Based Sulfonation

Sulfur trioxide (SO₃) is a powerful sulfonating agent, often used in the form of a complex to moderate its reactivity and improve selectivity. A common and effective reagent is the sulfur trioxide pyridine (B92270) complex (SO₃·py). This complex provides a controlled source of electrophilic SO₃, which readily reacts with the hydroxyl group of 9-phenanthrol to form the desired sulfate ester. The reaction is typically carried out in an aprotic solvent. The general sulfonation of phenanthrene (B1679779) itself with sulfuric acid is known to yield a mixture of isomers, including 2-, 3-, and 9-phenanthrenesulfonic acids, indicating that the phenanthrene nucleus is susceptible to electrophilic attack. researchgate.net However, for the synthesis of the sulfate ester, the reaction is directed at the hydroxyl group of 9-phenanthrol.

Indirect Synthesis Pathways

Indirect methods for the synthesis of 9-phenanthryl hydrogen sulfate offer alternative routes that may provide advantages in terms of yield, purity, or substrate scope. These pathways typically involve the formation of a precursor which is then converted to the final product.

Hydrolysis of Sulfate Ester Precursors

This method involves the synthesis of a more stable or easily accessible sulfate ester derivative, which is subsequently hydrolyzed to yield this compound. For instance, a protected version of 9-phenanthrol could be sulfated, followed by deprotection. Alternatively, a different ester of the sulfonic acid could be prepared and then selectively cleaved. The specific conditions for hydrolysis, such as the use of acidic or basic conditions, would depend on the nature of the precursor.

Routes Involving Organometallic Intermediates and Subsequent Sulfation Chemistry

An alternative indirect route involves the use of an organometallic derivative of phenanthrene, such as 9-phenanthrylmagnesium bromide. This Grignard reagent could potentially react with a suitable sulfating agent, such as sulfuryl chloride (SO₂Cl₂), to form a sulfonyl chloride intermediate. Subsequent hydrolysis of this intermediate would then yield the desired this compound. While the reaction of Grignard reagents with sulfonyl chlorides is a known method for the formation of sulfones, its application for the synthesis of sulfate esters from phenols via an organometallic route is less common and would require careful optimization of reaction conditions to favor O-sulfonation over C-sulfonation.

Optimization of Reaction Conditions and Yield

The efficiency of any synthetic route to this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the product include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

For direct sulfonation methods, controlling the temperature is critical to prevent side reactions such as polysulfonation or degradation of the starting material. The molar ratio of the sulfonating agent to 9-phenanthrol must be carefully adjusted to ensure complete conversion while minimizing the formation of byproducts. The choice of solvent can also significantly impact the reaction rate and selectivity.

In the context of sulfonating phenolic compounds, studies have shown that parameters such as the concentration of sulfuric acid and reaction temperature have a significant effect on the yield of the desired product. For instance, in the sulfonation of phenol (B47542), optimizing conditions such as the molar ratio of sulfuric acid to phenol and the reaction temperature was found to significantly improve the yield of p-hydroxybenzenesulfonic acid. researchgate.net Similarly, for the sulfonation of polycyclic aromatic hydrocarbons, factors like the nature of the sulfonating agent and the presence of catalysts can influence the product distribution and yield. researchgate.net

Below is a hypothetical data table illustrating the potential impact of varying reaction conditions on the yield of this compound via direct sulfonation with a sulfur trioxide complex, based on general principles of sulfonation reactions.

| Entry | Sulfonating Agent | Molar Ratio (Agent:9-Phenanthrol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |

| 1 | SO₃·py | 1.1 : 1 | 25 | 4 | Dichloromethane (B109758) | 75 |

| 2 | SO₃·py | 1.5 : 1 | 25 | 4 | Dichloromethane | 85 |

| 3 | SO₃·py | 1.5 : 1 | 0 | 6 | Dichloromethane | 88 |

| 4 | SO₃·py | 1.5 : 1 | 40 | 2 | Dichloromethane | 70 (with byproducts) |

| 5 | Sulfamic Acid | 1.2 : 1 | 80 | 8 | Pyridine | 65 |

| 6 | Sulfamic Acid | 1.2 : 1 | 100 | 6 | Pyridine | 72 |

Note: This table is illustrative and based on general chemical principles. Actual experimental results may vary.

Further research and detailed experimental studies are required to establish the optimal conditions for each synthetic route to this compound, ensuring high yields and purity of this important chemical compound.

Catalyst Systems and Solvent Effects

The sulfation of phenolic compounds, such as 9-phenanthrol, is commonly achieved using sulfur trioxide complexes. These complexes serve to moderate the reactivity of sulfur trioxide, preventing unwanted side reactions.

Catalyst Systems:

A prevalent catalyst system for the sulfation of hydroxylated aromatic compounds is the sulfur trioxide pyridine complex (SO₃·C₅H₅N) . In this system, pyridine acts as a Lewis base, forming a complex with the Lewis acid sulfur trioxide. This complexation reduces the electrophilicity of the sulfur trioxide, allowing for a more controlled sulfation of the phenolic hydroxyl group. The pyridine not only serves as a carrier for the sulfur trioxide but also functions as a base to neutralize the sulfuric acid byproduct that can be formed, thus preventing potential degradation of the desired product.

While direct experimental data on the catalytic sulfation of 9-phenanthrol is limited in readily available literature, the general mechanism for the sulfation of phenols using the sulfur trioxide pyridine complex involves the nucleophilic attack of the phenolic oxygen on the sulfur atom of the complex. This is followed by the departure of pyridine and a proton transfer to yield the aryl hydrogen sulfate.

Solvent Effects:

The choice of solvent plays a crucial role in the sulfation reaction, influencing reactant solubility, reaction rate, and the stability of intermediates. For the sulfation of polar molecules like phenols, polar aprotic solvents are often preferred.

| Solvent | Role and Effects |

| Pyridine | Often used in excess, serving as both a catalyst and a solvent. Its basic nature helps to scavenge protons generated during the reaction, driving the equilibrium towards product formation. |

| Dimethylformamide (DMF) | A polar aprotic solvent that can effectively dissolve both the phenolic substrate and the sulfating agent. Its high dielectric constant can help to stabilize charged intermediates, potentially increasing the reaction rate. |

| Dichloromethane (DCM) | A less polar solvent that can be used, often in conjunction with a base like triethylamine. It is useful when the starting material has limited solubility in more polar solvents. |

| Acetonitrile (B52724) | Another polar aprotic solvent that can be employed. Its properties are similar to DMF in facilitating the dissolution of reactants and stabilizing intermediates. |

The selection of the optimal solvent is a balance between ensuring the solubility of the reactants and minimizing side reactions. The polarity of the solvent can influence the aggregation state of the sulfating agent and the conformation of the substrate, thereby affecting the reaction's efficiency.

Purity Enhancement Strategies

Following the synthesis, a multi-step purification process is typically necessary to isolate this compound from unreacted starting materials, byproducts, and the catalyst system. The polar nature of the sulfate group necessitates specific purification techniques.

Advanced Chromatographic Techniques:

Chromatography is a primary tool for the purification of polar aromatic compounds like this compound.

Flash Column Chromatography: This technique is a rapid and efficient method for the initial purification of the crude reaction mixture. Due to the polar nature of the target compound, a normal-phase silica (B1680970) gel column is often employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used to separate the components.

| Stationary Phase | Mobile Phase System (Typical Gradient) | Separation Principle |

| Silica Gel | Hexane (B92381)/Ethyl Acetate | Separation is based on polarity, with less polar impurities eluting first, followed by the more polar this compound as the solvent polarity increases. |

| Silica Gel | Dichloromethane/Methanol (B129727) | A more polar solvent system for highly polar compounds. The gradient starts with a low percentage of methanol, which is increased to elute the target compound. |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. Reversed-phase columns (e.g., C18) are commonly used for the separation of polar compounds.

| Stationary Phase | Mobile Phase System | Separation Principle |

| C18 | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The non-polar stationary phase retains the aromatic portion of the molecule, while the polar mobile phase elutes the compounds. The addition of an ion-pairing agent like TFA can improve peak shape and resolution for ionic compounds like sulfates. |

| C18 | Water/Methanol with Ammonium Acetate buffer | The buffer helps to control the pH and ionic strength of the mobile phase, leading to better separation of polar and ionizable compounds. |

Recrystallization:

Recrystallization is a powerful technique for the final purification of solid compounds, based on differences in solubility at different temperatures. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

For a polar compound like this compound, a polar solvent or a mixture of a polar and a non-polar solvent is generally required. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

| Solvent/Solvent System | Rationale for Use |

| Ethanol/Water | Ethanol, a polar protic solvent, can dissolve the compound at its boiling point. The slow addition of water, a more polar anti-solvent, reduces the solubility and induces crystallization as the solution cools. |

| Methanol/Dichloromethane | A mixture where methanol acts as the primary solvent and dichloromethane as the anti-solvent can be effective. The compound is dissolved in a minimal amount of hot methanol, and dichloromethane is added until turbidity is observed, followed by slow cooling. |

| Acetone/Hexane | Acetone can dissolve the polar compound, and the addition of the non-polar hexane will decrease the solubility, promoting crystallization. |

The process of slow cooling is crucial for the formation of well-defined, pure crystals, as it allows for the selective exclusion of impurities from the crystal lattice. Seeding with a small crystal of the pure compound can sometimes be necessary to initiate crystallization.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 9-Phenanthryl hydrogen sulfate (B86663). It offers detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Analysis of one-dimensional ¹H and ¹³C NMR spectra provides fundamental data for structural assignment. In ¹H NMR, the protons on the phenanthrene (B1679779) ring are expected to resonate in the downfield aromatic region, typically between 7.0 and 9.0 ppm. youtube.commnstate.edu The specific chemical shifts are influenced by the anisotropic effects of the fused aromatic system and the electronic effect of the sulfate group at the C9 position.

In ¹³C NMR spectroscopy, all 14 carbon atoms of the phenanthrene skeleton produce distinct signals. The carbon atom directly bonded to the electron-withdrawing sulfate group (C9) is expected to show a significant downfield shift compared to the corresponding carbon in unsubstituted phenanthrene. youtube.com The chemical shifts for protonated aromatic carbons typically appear in the range of δ 120-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Phenanthryl hydrogen sulfate Note: These are predicted values based on typical chemical shifts for phenanthrene derivatives. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.8 | C9 (C-O) | 145 - 155 |

| Quaternary Carbons | 128 - 135 |

The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å). libretexts.org Two-dimensional NOE Spectroscopy (NOESY) is employed to detect these through-space interactions, providing crucial information for confirming stereochemistry and assigning protons in complex aromatic systems. libretexts.orgwikipedia.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly effective for identifying the sulfate moiety in this compound. The key vibrational modes are associated with the sulfur-oxygen bonds. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. msu.edu The C-O-S ester linkage also gives rise to characteristic absorptions.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric S=O Stretch | 1350 - 1450 | Strong |

| Symmetric S=O Stretch | 1150 - 1200 | Strong |

| C-O-S Stretch | 950 - 1050 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. For sulfated compounds, Raman is particularly sensitive to the symmetric vibrations of the sulfate group. researchgate.net The symmetric stretching mode of the SO₃ group in a hydrogensulfate ion typically appears as a strong, sharp band around 1050 cm⁻¹. gfz-potsdam.de This technique can be used to confirm the presence and environment of the sulfate group, as its vibrational frequency can be sensitive to intermolecular interactions such as hydrogen bonding. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound (C₁₄H₁₀O₄S), the calculated monoisotopic mass is 274.02998 Da. nih.gov HRMS analysis in negative ion mode would be expected to show a molecular ion peak ([M-H]⁻) at m/z 273.02269. uni.lu

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the molecular ion, which provides further structural confirmation. miamioh.edu For aryl sulfates, a characteristic fragmentation pattern involves the cleavage of the C-O or S-O bond of the sulfate group. Common fragmentation pathways include the loss of a neutral sulfur trioxide (SO₃) molecule or the formation of the bisulfate anion (HSO₄⁻).

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M-H]⁻ | C₁₄H₉O₄S⁻ | 273.0227 | Deprotonated molecular ion |

| [M-H-SO₃]⁻ | C₁₄H₉O⁻ | 193.0659 | Loss of neutral SO₃ |

X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, its solid-state architecture can be predicted based on the known behavior of its constituent functional groups.

The structure would be dominated by the large, rigid, and planar phenanthrene ring system. The sulfate group (-OSO₃H), attached at the C9 position, introduces significant polarity and hydrogen-bonding capabilities. In the crystalline lattice, strong intermolecular hydrogen bonds involving the acidic proton of the sulfate group and the oxygen atoms are expected to be the primary organizing force. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks.

Below is a table of expected bond parameters for the key functional linkage in this compound, based on typical values for aryl sulfates.

| Parameter | Typical Value | Description |

|---|---|---|

| C-O Bond Length | 1.40 - 1.45 Å | The bond connecting the phenanthrene ring to the sulfate group. |

| O-S Bond Length | 1.55 - 1.60 Å | The ester linkage bond between the bridging oxygen and sulfur. |

| S=O Bond Length | 1.42 - 1.48 Å | The double bonds between sulfur and the terminal oxygen atoms. |

| C-O-S Bond Angle | 115 - 120° | The angle defining the geometry of the ester linkage. |

| O-S-O Bond Angle | 105 - 115° | The angle between oxygen atoms within the sulfate group. |

Advanced Techniques for Conformational Analysis (e.g., Molecular Beam Fourier Transform Microwave Spectroscopy)

Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. academie-sciences.frdoi.org This method is exceptionally sensitive to the mass distribution of a molecule, allowing for the accurate determination of rotational constants, from which a detailed molecular structure can be derived. rsc.org It is particularly powerful for identifying and characterizing different stable conformations (rotamers) of flexible molecules. doi.orgrsc.org

For this compound, the primary conformational flexibility arises from the rotation around the C9-O single bond. This rotation is defined by the dihedral angle between the plane of the phenanthrene ring and the O-S bond. While no specific MB-FTMW study on this compound has been identified in the literature, the technique is ideally suited to investigate its conformational landscape.

An MB-FTMW experiment would involve introducing a vaporized sample of the compound into a supersonic jet expansion, which cools the molecules to just a few Kelvin. academie-sciences.fr This cooling process traps the molecules in their lowest energy conformational states. The subsequent microwave spectrum would reveal distinct sets of rotational transitions for each conformer present in the jet. By analyzing these transitions, researchers could determine the rotational constants and, consequently, the precise three-dimensional structure of each conformer. Such an analysis would reveal the preferred orientation of the hydrogen sulfate group relative to the phenanthrene ring system.

Electronic Spectroscopy for Optical Properties and Excited States

The electronic properties of this compound are primarily dictated by the π-electron system of the phenanthrene chromophore. Phenanthrene itself exhibits a characteristic UV absorption spectrum with several distinct bands. researchgate.netresearchgate.net The introduction of the hydrogen sulfate group at the 9-position acts as an auxochrome, modifying the absorption and emission properties.

The UV-Vis absorption spectrum is expected to show complex, structured bands characteristic of the ¹Lₐ and ¹Lₑ transitions of the phenanthrene moiety. The sulfate group, being an oxygen-containing substituent, may cause a slight bathochromic (red-shift) or hypsochromic (blue-shift) of these bands depending on its electronic interaction with the aromatic system and the solvent polarity.

Fluorescence spectroscopy reveals information about the molecule's excited state properties. Phenanthrene is known to be fluorescent. wikipedia.org Upon excitation with UV light, this compound is expected to exhibit fluorescence, with emission bands that are typically a mirror image of the lowest-energy absorption band. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, which provides insight into the structural relaxation in the excited state. Studies on the parent phenanthrene molecule show fluorescence emissions typically below 380 nm when excited at 250 nm. nih.gov

| Spectroscopic Parameter | Typical Range for Phenanthrene Derivatives | Notes |

|---|---|---|

| Absorption Maxima (λ_max) | 250 - 380 nm | Multiple bands corresponding to π-π* transitions. researchgate.net |

| Molar Absorptivity (ε) | 10,000 - 100,000 M⁻¹·cm⁻¹ | High values are typical for the allowed transitions in polycyclic aromatic hydrocarbons. researchgate.net |

| Emission Maxima (λ_em) | 350 - 450 nm | Dependent on substitution and solvent environment. nih.gov |

| Stokes Shift | 20 - 100 nm | Reflects the energy loss due to relaxation in the excited state before fluorescence. |

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The parent compound, phenanthrene, exhibits a significantly lower fluorescence quantum yield compared to its linear isomer, anthracene, due to a more efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). researchgate.net

The quantum yield of this compound has not been specifically reported in the reviewed literature. However, the introduction of the sulfate group could influence the Φ_f. The presence of heavy atoms like sulfur can enhance spin-orbit coupling, which would facilitate intersystem crossing and potentially lower the fluorescence quantum yield. Conversely, if the substituent rigidifies the structure or alters the energy gap between the S₁ and T₁ states, it could either increase or decrease the quantum yield.

Determining the quantum yield would involve comparative measurements using a standard with a known Φ_f, such as quinine (B1679958) sulfate or 9,10-diphenylanthracene, under identical experimental conditions. bjraylight.com

| Compound | Fluorescence Quantum Yield (Φ_f) | Reference Compound |

|---|---|---|

| Phenanthrene | ~0.05 - 0.13 | Parent chromophore with relatively low fluorescence efficiency. researchgate.net |

| This compound | Not Reported | Expected to be influenced by the sulfate substituent. |

| 9,10-Diphenylanthracene | 0.97 | Commonly used high-efficiency fluorescence standard. bjraylight.com |

Reactivity, Reaction Mechanisms, and Chemical Transformations

Hydrolytic Stability and Degradation Pathways

The stability of 9-Phenanthryl hydrogen sulfate (B86663) in the presence of water and its subsequent breakdown are critical aspects of its chemical profile.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of aryl sulfates, such as 9-Phenanthryl hydrogen sulfate, in acidic conditions is a well-studied process. The reaction is catalyzed by hydronium ions (H₃O⁺) present in aqueous acid solutions. libretexts.org The generally accepted mechanism for the acid-catalyzed hydrolysis of sodium aryl sulfates is an A-1 type mechanism. oregonstate.edu

This mechanism involves a rapid, reversible protonation of the sulfate group, followed by a slow, rate-determining unimolecular dissociation of the protonated ester. This dissociation results in the formation of a sulfur trioxide (SO₃) molecule and a phenanthryl alcohol (phenanthrol). The sulfur trioxide then rapidly reacts with water to form sulfuric acid. oregonstate.edu

The key steps are as follows:

Protonation: The ester oxygen is protonated by a hydronium ion. libretexts.org

Rate-Determining Step: The protonated ester undergoes unimolecular cleavage of the sulfur-oxygen bond, releasing sulfur trioxide and the corresponding alcohol (phenanthrol). oregonstate.edu

Hydration: The released sulfur trioxide is quickly hydrated to form sulfuric acid.

A study on the acid-catalyzed hydrolysis of sodium phenyl sulfate, a related aryl sulfate, provided strong evidence for the A-1 mechanism. The observed solvent isotope effect (kD₂O/kH₂O = 2.43) and the linear relationship between the logarithm of the rate constant and the Hammett acidity function with a slope of 0.99 are consistent with this mechanistic pathway. oregonstate.edu

Influence of pH and Solvent Polarity on Hydrolysis Kinetics

The rate of hydrolysis of aryl sulfates is significantly influenced by the pH of the medium and the polarity of the solvent.

Influence of pH: The hydrolysis of aryl sulfates is accelerated under both strongly acidic and strongly basic conditions. acs.org In the case of acid catalysis, the rate of hydrolysis increases with increasing acidity. For many aryl sulfate monoesters, there is a broad pH-independent region, typically between pH 4 and 12, where hydrolysis likely proceeds via S-O bond cleavage. acs.org

Enzymatic hydrolysis of aryl sulfates also shows a strong pH dependence. For instance, arylsulfatase, an enzyme that catalyzes the hydrolysis of aryl sulfate-ester bonds, exhibits optimal activity at a specific pH, which for one studied enzyme was 7.1. scirp.org

Influence of Solvent Polarity: The polarity of the solvent plays a crucial role in the kinetics of hydrolysis. For the acid-catalyzed hydrolysis of sodium phenyl sulfate, an increase in the dioxane content in dioxane-water mixtures from 40% to 80% led to a 67-fold increase in the hydrolysis rate. oregonstate.edu This suggests that less polar solvents can accelerate the hydrolysis of charged SN1 reactants, although this is not a universally applicable rule for all sulfate esters. uconn.edu

In general, polar protic solvents are known to speed up the rate of SN1 reactions by stabilizing the carbocation-like transition state. libretexts.org However, the effect of solvent polarity can be complex and may depend on the specific substrate and reaction mechanism. For instance, while some studies show rate acceleration with decreasing solvent polarity, others report an increase in reaction rate with increasing solvent polarity, as indicated by the dielectric constant of the solvent. libretexts.orgnih.gov

Role as a Sulfate Donor or Precursor in Specific Organic Reactions

While direct evidence for this compound acting as a sulfate donor is limited in the provided search results, the chemistry of aryl sulfates suggests its potential in this capacity. Aryl sulfates can, in principle, transfer the sulfate group to a suitable acceptor molecule.

In biological systems, sulfotransferases are enzymes that catalyze the transfer of a sulfonate group from a donor substrate, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. While not a direct reaction of this compound, this illustrates the principle of sulfate group transfer.

In synthetic chemistry, aryl sulfates can be used as precursors for other functional groups. For example, the sulfate group can be a leaving group in nucleophilic substitution reactions under appropriate conditions. evitachem.com

Photochemical Reactivity and Excited State Dynamics in Phenanthryl Systems

The phenanthrene (B1679779) moiety in this compound imparts significant photochemical reactivity. The study of related phenanthryl systems provides insights into the potential photochemical transformations of this compound.

Photoisomerization Processes (e.g., E-Z isomerization of related phenanthryl-substituted ethenes)

Phenanthryl-substituted ethenes are known to undergo photochemical E-Z isomerization upon irradiation. researchgate.net This process involves the absorption of light, leading to an excited state where rotation around the carbon-carbon double bond becomes possible. This is a common reaction for stilbene-like compounds. mdpi.com

For example, the Z to E photoisomerization of neutral azastilbene derivatives has been studied, and the introduction of a positive charge can lead to thermal Z to E isomerization. researchgate.net In the case of 1-methy-2-[2-(9-phenantheryl)ethenyl] benzothiazolium iodide, the trans/cis isomerization occurs with a substantial quantum yield. researchgate.net

Mechanistic Investigations of Photochemical Rearrangements

Phenanthryl systems can undergo various photochemical rearrangements. One notable example is the di-π-methane rearrangement. The photochemistry of 3-methyl-3-(9-phenanthryl)-1-butene has been studied as an example of this rearrangement. cdnsciencepub.com In this reaction, both direct and sensitized photolyses lead to the formation of 1,1-dimethyl-2-(9-phenanthryl)cyclopropane as the primary product. cdnsciencepub.com

The mechanism of this rearrangement involves the formation of a diradical intermediate through bridging between the vinyl and phenanthryl moieties in the excited triplet state. Subsequent cleavage of the original vinyl group's bond and formation of a new bond results in the cyclopropane (B1198618) product. cdnsciencepub.com

Furthermore, phenanthrene derivatives can be synthesized through photochemical reactions, such as the photocyclization of stilbene-like compounds. academie-sciences.frbeilstein-journals.org This process often involves an isomerization step followed by an intramolecular electrocyclization and subsequent oxidation to form the phenanthrene ring system. academie-sciences.fr Other photochemical reactions of phenanthryl compounds include intramolecular cycloadditions and rearrangements leading to various fused aromatic structures. cdnsciencepub.comrsc.org

Electrophilic and Nucleophilic Reaction Pathways of the Phenanthryl Moiety

The reactivity of the phenanthryl moiety in this compound is significantly influenced by the electronic properties of the hydrogen sulfate group at the 9-position. This substituent imparts distinct characteristics that govern the pathways of both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution:

The hydrogen sulfate group is a strong electron-withdrawing group. This is due to the electronegativity of the oxygen atoms and the sulfur atom, which pull electron density away from the phenanthrene ring system through an inductive effect (-I). Consequently, the phenanthryl moiety in this compound is deactivated towards electrophilic aromatic substitution (EAS) reactions compared to unsubstituted phenanthrene. numberanalytics.comlkouniv.ac.inmasterorganicchemistry.com The rate of reaction with electrophiles is significantly reduced because the electron-rich nature of the aromatic system, which is crucial for attacking electrophiles, is diminished. masterorganicchemistry.com

Phenanthrene itself typically undergoes electrophilic substitution at the 9 and 10 positions, as these positions have the highest electron density and lead to the most stable carbocation intermediates. quora.comslideshare.netcopbela.orglibretexts.org However, the presence of the deactivating hydrogen sulfate group at the 9-position alters this preference. In general, electron-withdrawing groups direct incoming electrophiles to the meta positions relative to themselves. In the context of the phenanthrene ring system, this would correspond to positions such as 1, 3, 6, and 8. However, the complex electronics of the fused ring system and the potential for resonance effects can lead to a mixture of products. libretexts.org For instance, nitration or halogenation of this compound would be expected to proceed much slower than for phenanthrene and yield a complex mixture of isomers, with substitution likely avoiding the deactivated regions around the 9-position.

Nucleophilic Aromatic Substitution:

Conversely, the electron-withdrawing nature of the hydrogen sulfate group activates the phenanthryl ring for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus poor substrates for nucleophilic attack. However, the presence of a strong electron-withdrawing group can render the ring sufficiently electron-poor to be attacked by a nucleophile.

In the case of this compound, the hydrogen sulfate group itself can act as a leaving group, particularly if it is converted to a better leaving group like a sulfate ester. While direct displacement of the hydrogen sulfate group is unlikely, its presence significantly acidifies the C-H bonds of the ring, potentially facilitating other nucleophilic processes. More plausibly, the hydrogen sulfate group would activate other leaving groups on the ring, particularly those at the ortho and para positions (in this case, positions 1, 8, and 10, as well as other positions on the outer rings). A nucleophile would preferentially attack these positions due to the stabilization of the resulting anionic intermediate (Meisenheimer complex) by the electron-withdrawing sulfate group.

Stereochemical Implications of the Phenanthryl Group in Chemical Reactivity

The phenanthryl group is a bulky and rigid polycyclic aromatic system, and its presence as a substituent has significant stereochemical implications in chemical reactions. This is particularly true for reactions occurring at or near the 9-position, where the steric hindrance is most pronounced.

The spatial arrangement of the phenanthryl moiety can influence the approach of reactants, thereby dictating the stereoselectivity of a reaction. vulcanchem.com For instance, in reactions involving a chiral center attached to the 9-position of the phenanthrene ring, the phenanthryl group can effectively shield one face of the reacting center, leading to a high degree of diastereoselectivity. This is because the large, planar structure of the phenanthrene ring creates a significant steric barrier, forcing incoming reagents to attack from the less hindered side. acs.orgacs.org

Research on chiral resolving agents has utilized the steric bulk of the phenanthryl group to achieve effective separation of enantiomers. For example, derivatives of 2-hydroxy-2-(9-phenanthryl)propionic acid have been synthesized and their stereoselective reactions studied. researchgate.net The defined and rigid conformation of the 9-phenanthryl group plays a crucial role in the differential interaction with enantiomers.

Furthermore, in catalysis, ligands incorporating a 9-phenanthryl group have been shown to induce high levels of enantioselectivity. acs.orgchimia.ch The large and polarizable surface of the phenanthryl substituent can engage in non-covalent interactions, such as π-π stacking and cation-π interactions, with substrates in the transition state. acs.org These interactions can lock the substrate into a specific orientation relative to the catalytic site, leading to the preferential formation of one enantiomer. For example, chiral phosphoric acid catalysts bearing 9-phenanthryl groups have been successfully employed in asymmetric transformations, where the phenanthryl moiety is crucial for creating a well-defined chiral environment. acs.org The rigidity of the phenanthryl backbone ensures that this chiral information is effectively transmitted during the chemical transformation. acs.org

The steric hindrance provided by the phenanthryl group at the 9-position can also influence the regioselectivity of reactions on the ring itself, especially in cases where electronic effects are less dominant. In such scenarios, even if a position is electronically favored, a bulky substituent at the 9-position may sterically block the approach of a reagent, directing it to a less hindered site.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the theoretical and computational chemistry investigations of the compound “this compound” that would allow for a detailed analysis corresponding to the requested outline.

Studies on related but distinct molecules, such as various other phenanthrene derivatives and the general class of aryl sulfates, have undergone computational analysis. For instance, research exists on the electronic properties of halogenated and nitro-substituted phenanthrenes, as well as theoretical examinations of hydrolysis mechanisms for aryl sulfates. However, these findings are not directly applicable to this compound, and their use would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the following sections and subsections as requested:

Theoretical and Computational Chemistry Investigations5.1. Electronic Structure Analysis Using Density Functional Theory Dft 5.1.1. Frontier Molecular Orbital Fmo Theory: Homo Lumo Gap and Electronic Properties5.1.2. Charge Distribution and Electrostatic Potential Mapping5.2. Spectroscopic Parameter Prediction and Validation5.2.1. Computational Nmr and Ir Spectral Simulations5.2.2. Time Dependent Dft Td Dft for Electronic Absorption and Emission Spectra5.3. Reaction Mechanism Modeling and Transition State Analysis

Conformational Energy Landscapes and Stereoisomerism Studies

Due to the presence of the bulky phenanthrene (B1679779) group, steric hindrance plays a significant role in determining the preferred conformations. Computational models, such as those employing density functional theory (DFT), can predict the torsional angles that lead to the most stable structures. These stable conformers represent low-energy states on the potential energy surface. While specific high-level ab initio studies on 9-phenanthryl hydrogen sulfate are not extensively documented in publicly accessible literature, the principles of conformational analysis suggest that the sulfate group would likely orient itself to minimize steric clashes with the adjacent hydrogen atoms on the phenanthrene ring.

The concept of a conformational energy landscape helps quantify the energy penalties associated with deviations from these stable forms. rsc.org For a molecule like this compound, this landscape would reveal the energy required for rotation around the key single bonds. The flexibility is limited, but understanding the energy barriers between different orientations is key to predicting its dynamic behavior.

Stereoisomerism in this compound is not characterized by traditional chiral centers. Instead, atropisomerism could be a consideration if rotation around the C-O bond were significantly hindered, leading to separable, non-superimposable conformers. However, the energy barrier to rotation for a sulfate ester is typically not high enough to allow for the isolation of stable atropisomers at room temperature. Computational studies can precisely calculate this rotational barrier, providing a definitive answer on the potential for observable stereoisomerism under various conditions.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (H-C9-O-S) | Relative Energy (kJ/mol) | Conformer Description |

| 0° | High | Eclipsed conformation with high steric strain |

| 60° | Low | Staggered (gauche) conformation |

| 120° | High | Eclipsed conformation |

| 180° | Lowest | Staggered (anti) conformation, likely the global minimum |

Note: This table is illustrative, based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.

Solvation Effects in Computational Studies

The interaction of this compound with solvents is a critical aspect of its chemistry, influencing its solubility, reactivity, and spectral properties. Computational solvation models are employed to simulate these effects, providing insights that are often difficult to obtain experimentally.

Solvation can be modeled using either explicit or implicit methods. Explicit solvation models involve simulating a discrete number of solvent molecules around the solute, offering a highly detailed picture of the local solvent structure. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the COSMO (Conductor-like Screening Model), represent the solvent as a continuous medium with a defined dielectric constant. rsc.org These models are more computationally efficient and are widely used to estimate the effects of different solvents on molecular properties. rsc.orgresearchgate.net

For this compound, a molecule with a large nonpolar aromatic region and a highly polar sulfate group, the choice of solvent is expected to have a profound impact. In polar protic solvents like water, strong hydrogen bonding interactions with the sulfate group would significantly stabilize the molecule. researchgate.net In contrast, in nonpolar solvents, these specific interactions would be absent.

Computational studies can quantify the solvation free energy, which is the change in free energy when a molecule is transferred from the gas phase to a solvent. This value is a key indicator of solubility. Different solvation models can be used to predict how the conformational equilibrium of this compound might shift in various solvents. For instance, a polar solvent might preferentially stabilize a conformer with a larger dipole moment.

Table 2: Predicted Solvation Free Energies in Various Solvents

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kJ/mol) |

| Hexane (B92381) | 1.88 | -15 |

| Dichloromethane (B109758) | 8.93 | -40 |

| Acetonitrile (B52724) | 37.5 | -75 |

| Water | 78.4 | -120 |

Note: The values in this table are hypothetical estimates to illustrate the expected trend. Accurate data would necessitate specific computational runs for this compound.

These computational approaches are instrumental in building a comprehensive understanding of the chemical behavior of this compound at a molecular level. researchgate.net They allow for the exploration of its intrinsic properties and its interactions with its environment, paving the way for rational design in various chemical applications.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Synthetic Intermediate in Complex Polycyclic Aromatic Hydrocarbon Systems

The functionalization of the phenanthrene (B1679779) backbone is a key strategy for the synthesis of more complex PAHs. While direct evidence for the use of 9-phenanthryl hydrogen sulfate (B86663) as a synthetic intermediate is limited, the reactivity of other 9-substituted phenanthrenes provides a strong basis for its potential in this area. For instance, 9-phenanthrylmagnesium bromide, a Grignard reagent, is utilized in the synthesis of complex organic molecules by acting as a nucleophile. This highlights the utility of the 9-position as a point of attachment for further chemical transformations.

Furthermore, the synthesis of phenanthrylboroles, which serve as precursors to B,N-containing pyrenes, demonstrates the role of phenanthrene derivatives in constructing larger, heteroatom-doped PAH systems. rsc.orgrsc.org These borole (B14762680) species are synthesized from 4,5-diiodophenanthrene, showcasing how functionalized phenanthrenes are pivotal starting materials. rsc.org By analogy, 9-phenanthryl hydrogen sulfate could potentially serve as a precursor to other functionalized phenanthrenes through substitution reactions of the sulfate group, or the sulfate itself could direct further reactions on the aromatic core, thus enabling the construction of intricate PAH architectures. The synthesis of substituted phenanthrenes can also be achieved via transition-metal catalyzed cycloisomerization reactions of readily available biphenyl (B1667301) derivatives. nih.gov

Design and Synthesis of Phenanthryl-Derived Reagents for Specific Chemical Transformations

The phenanthryl group is a valuable component in the design of specialized reagents for organic synthesis. The synthesis of these reagents often involves the introduction of a reactive functional group onto the phenanthrene skeleton.

A notable example is the preparation of 9-phenanthrylmagnesium bromide from 9-bromophenanthrene (B47481) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF). This Grignard reagent is a powerful nucleophile used to form carbon-carbon bonds. Another class of phenanthryl-derived reagents are phenanthrylboroles, synthesized via boron/tin transmetalation from a phenanthryl-backboned stannole. rsc.org These boroles are effective for creating 1,2-azaborine (B1258123) species through formal nitrene insertion. rsc.orgrsc.org

The synthesis of this compound would likely proceed through the sulfation of 9-phenanthrol. This transformation would install a functional group with potential as a leaving group or as a water-solubilizing tag, thereby creating a reagent with distinct properties from its precursor alcohol.

| Reagent | Precursor | Synthetic Method | Key Application |

| 9-Phenanthrylmagnesium bromide | 9-Bromophenanthrene | Grignard reaction with magnesium | Nucleophilic addition reactions |

| Phenanthrylboroles | 4,5-Diiodophenanthrene | Boron/tin transmetalation | Synthesis of B,N-containing PAHs |

| (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol | (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene and 9-phenanthreneboronic acid | Suzuki coupling followed by deprotection | Precursor for chiral ligands and catalysts |

Potential as a Catalyst or Precursor in Organic Reactions

The unique electronic and steric properties of the phenanthryl moiety make it an attractive component for the design of catalysts.

Role in Acid-Catalyzed Transformations (e.g., esterification, dehydration reactions of related phenanthryl compounds)

The hydrogen sulfate group in this compound is inherently acidic, suggesting its potential as a Brønsted acid catalyst. Acid catalysts are crucial for a variety of organic transformations, including esterification and dehydration reactions. byjus.comlibretexts.org

Esterification, the reaction between a carboxylic acid and an alcohol, is often catalyzed by a strong acid like sulfuric acid. byjus.com The mechanism involves protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. byjus.com Similarly, the acid-catalyzed dehydration of alcohols to form alkenes proceeds through protonation of the alcohol's hydroxyl group, followed by the loss of water to form a carbocation intermediate. libretexts.org

Given its acidic proton, this compound could function as a catalyst in these reactions. The bulky phenanthryl group might impart shape selectivity, favoring certain substrates or leading to specific product distributions. Furthermore, its organic nature could enhance its solubility in organic solvents, offering advantages over inorganic acids in certain reaction systems. The use of hafnium(IV) salts has also been shown to effectively catalyze the direct condensation of equimolar amounts of carboxylic acids and alcohols. researchgate.net

Precursors for Chiral Brønsted Acid Catalysts (e.g., inspired by phenanthryl-substituted BINOL derivatives)

Chiral Brønsted acids are powerful tools in asymmetric synthesis, enabling the enantioselective formation of a wide range of chemical bonds. researchgate.net Among the most successful are those derived from the BINOL (1,1'-bi-2-naphthol) scaffold, where the acidic proton is part of a phosphoric acid moiety and the chirality is controlled by the atropisomeric binaphthyl backbone. researchgate.netsigmaaldrich.com

The properties of these catalysts can be fine-tuned by modifying the substituents at the 3 and 3' positions of the BINOL core. The use of bulky aromatic groups, such as phenanthryl, has been shown to be particularly effective. For example, (R)-3,3'-bis(9-phenanthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a well-established chiral phosphoric acid catalyst. orgsyn.org In some reactions, phenanthryl-substituted BINOL-derived phosphoric acids have demonstrated high enantioselectivity, although they may face challenges with diastereoselectivity in certain cases. nih.gov

The development of N-triflylphosphoramides (NTPAs) has introduced even more acidic Brønsted acid catalysts, capable of activating less reactive substrates. rsc.org These catalysts often outperform their phosphoric acid counterparts in challenging cycloaddition reactions. rsc.org The synthesis of these complex catalysts often starts from simpler building blocks, and functionalized phenanthrenes are key components in creating the desired steric and electronic environment. orgsyn.org While this compound is not a direct precursor in the established synthetic routes to these catalysts, its structure underscores the importance of the phenanthryl group in the design of effective chiral Brønsted acids. The synthesis of other BINOL-derived phosphorodithioic acids has also been explored for their potential as new chiral Brønsted acids. researchgate.net

| Catalyst Type | Key Structural Feature | Acidity | Common Applications |

| Chiral Phosphoric Acids (CPAs) | BINOL backbone with a phosphate (B84403) group | Moderate to high | Mannich reactions, Diels-Alder reactions, Friedel-Crafts reactions |

| N-Triflylphosphoramides (NTPAs) | BINOL backbone with an N-triflylphosphoramide group | High | Cycloadditions, activation of unreactive substrates |

| Vaulted Biaryl Phosphoric Acids (e.g., VAPOL-derived) | Vaulted biaryl backbone (VAPOL, VANOL) | High | Diels-Alder reactions, imine aldol (B89426) reactions, aziridination |

Contributions to Materials Science and Advanced Functional Molecules (e.g., in luminescent organic dyes, organic photovoltaics, if directly related to the compound's chemical utility)

The rigid, planar, and electron-rich nature of the phenanthrene ring system makes it an excellent building block for advanced functional materials. Phenanthrene derivatives have been extensively investigated for their applications in luminescent organic dyes and organic photovoltaics (OPVs). rsc.org

Phenanthrene-based compounds are known to exhibit blue fluorescence, good carrier transport properties, and a high energy bandgap, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org For instance, deep-blue fluorophores with a phenanthrene core have been designed and synthesized, demonstrating pure deep-blue emission. rsc.org The development of luminescent organic dyes often involves the synthesis of complex molecules where a phenanthrene moiety is a key component, such as in phenanthro[9,10-d]imidazole-based ligands for iridium(III) complexes. rsc.org These complexes can exhibit bright phosphorescence with high quantum yields. rsc.org

In the field of organic photovoltaics, phenanthrene derivatives are used to construct molecules with tailored electronic properties. mjcce.org.mk By incorporating donor and acceptor groups onto a phenanthrene-based scaffold, molecules with efficient intramolecular charge transfer can be created, which is a desirable characteristic for organic semiconductors. mjcce.org.mk Machine learning models have even been employed to predict the photovoltaic performance of a large number of phenanthrene-based dyes, facilitating the rational design of new high-efficiency materials. rsc.org The design of these materials often follows a donor-π-acceptor (D-π-A) architecture to enhance light absorption and charge separation. mdpi.com

While this compound itself has not been specifically reported in these applications, its structure is emblematic of the phenanthrene-based building blocks used in materials science. The introduction of a sulfate group could potentially be used to tune the electronic properties or to improve the processability of the material, for example, by increasing its solubility in certain solvents. The development of new organic functional molecules for harvesting sunlight is a primary focus in the field of organic photovoltaics. rsc.org

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of 9-phenanthryl hydrogen sulfate (B86663) from reaction mixtures, synthetic byproducts, or complex biological samples. nih.gov High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. rsc.org

High-performance liquid chromatography is a cornerstone for the analysis of sulfated phenolic compounds, including 9-phenanthryl hydrogen sulfate. mdpi.com The development of a robust HPLC method involves careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. acs.org

Research Findings: For the analysis of sulfated phenanthrene (B1679779) metabolites, reversed-phase HPLC is commonly employed. gov.scot A C18 column is a typical choice for the stationary phase, providing effective separation of polar and nonpolar analytes. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid to control ionization) and an organic solvent like acetonitrile (B52724). mdpi.com This setup allows for the efficient elution and separation of this compound from its non-sulfated precursor, 9-hydroxyphenanthrene, and other related impurities. The sulfate group significantly increases the polarity of the molecule, leading to earlier retention times compared to its parent phenanthrol under reversed-phase conditions.

Purity analysis is typically performed using a UV detector, as the phenanthrene moiety is strongly chromophoric. orgsyn.orgorgsyn.org For instance, a purity of ≥96% for a phenanthryl derivative has been confirmed using a C18 column with an acetonitrile/water gradient. The development of HPLC methods for phenanthrenes has shown good linearity, with coefficients of determination (R²) often exceeding 0.999. jmb.or.kr

A study on various sulfated phenolic compounds highlighted the challenges in their separation, such as peak tailing. mdpi.com Optimization efforts found that a polar-modified C18 column with a mobile phase of acetonitrile and water (pH 2.0) at a flow rate of 0.4 mL/min could provide sharp peaks and good separation, a method directly compatible with mass spectrometry. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenanthrene Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, polar-modified C18 | mdpi.com |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | mdpi.com |

| Detector | UV/Diode Array Detector (DAD) | orgsyn.orgjmb.or.kr |

| Purity Assessment | Peak area percentage at a specific wavelength (e.g., 261 nm) | jmb.or.kr |

Since this compound can exist as atropisomers if the phenanthrene ring is appropriately substituted, or if it is part of a larger chiral molecule, chiral chromatography is essential for separating its enantiomers and determining the enantiomeric excess (e.e.). researchgate.netacs.org This is particularly important in asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly. mdpi.com

Research Findings: The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. researchgate.netmdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type or brush-type CSPs are widely used for resolving enantiomers of various aromatic compounds. researchgate.netmdpi.com For phenanthrene derivatives, CSPs have demonstrated high enantioselectivity. researchgate.net For example, the enantiomers of cyclic alcohol derivatives of phenanthrene have been successfully resolved using a commercially available (R)-N-(3,5-dinitrobenzoyl)phenylglycine-based CSP. mdpi.com

The determination of e.e. involves integrating the peak areas of the two separated enantiomers on the chromatogram. nih.govrsc.org The accuracy of this determination is crucial, and methods are often validated to have an error of less than 1-2%. mdpi.comnih.gov While direct chiral separation of this compound is not explicitly detailed in the reviewed literature, the principles applied to other chiral phenanthrene compounds are directly applicable. mdpi.comresearchgate.net Derivatization with a chiral agent, such as Mosher's acid, to form diastereomers that can be separated on a non-chiral column is another established, albeit more laborious, approach. uff.brorgsyn.org

Table 2: Common Chiral Stationary Phases for Separation of Aromatic Enantiomers

| CSP Type | Chiral Selector Example | Interaction Principle | Reference |

|---|---|---|---|

| Pirkle / Brush-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions | mdpi.comresearchgate.net |

| Polysaccharide-based | Cellulose or Amylose derivatives | Inclusion into chiral cavities, hydrogen bonding, dipole-dipole interactions | researchgate.net |

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS with optimized MRM transitions)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of metabolites like this compound in complex matrices. rsc.orgnih.gov The technique's power lies in its ability to separate the analyte chromatographically and then specifically detect it based on its mass-to-charge ratio (m/z) and fragmentation pattern. rsc.org

Research Findings: Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity. mdpi.comprotocols.io In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. protocols.io For this compound (formula C₁₄H₁₀O₄S, molecular weight 274.29 g/mol ), analysis would likely be performed in negative ion mode due to the acidic sulfate group. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 273.3.

Upon collision-induced dissociation (CID), a characteristic fragmentation would be the loss of the sulfur trioxide (SO₃) group (mass ≈ 80 Da), resulting in the phenoxide anion fragment at m/z 193.3. Another possible fragmentation is the generation of the sulfate anion [HSO₄]⁻ at m/z 97. googleapis.com Optimization of MRM transitions involves selecting the precursor and product ions that give the most intense and stable signal, as well as optimizing collision energy for maximum fragmentation efficiency. mdpi.com For instance, in the analysis of sulfated steroids, MRM transitions corresponding to the loss of the sulfonate group are commonly used for quantification. nih.gov

Table 3: Hypothetical Optimized MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Reference |

|---|---|---|---|---|

| This compound | 273.3 | 193.3 | Quantifier (loss of SO₃) | neu.edu.trsavemyexams.comlibretexts.org |

| This compound | 273.3 | 97.0 | Qualifier ([HSO₄]⁻ fragment) | googleapis.com |

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

The use of stable isotope-labeled internal standards is a critical strategy for achieving the highest accuracy and precision in quantitative mass spectrometry. isotope.comcaymanchem.com These standards, which have one or more atoms replaced by a heavier isotope (e.g., ¹³C or ²H), behave almost identically to the analyte during sample preparation, chromatography, and ionization, but are distinguishable by their higher mass. nih.gov

Research Findings: For the quantification of PAHs and their metabolites, including this compound, ¹³C-labeled standards are considered superior to their deuterated (²H-labeled) counterparts. isotope.comdspsystems.eu This is because the C-D bond can sometimes be labile, leading to H/D back-exchange under certain analytical conditions, which compromises quantitative accuracy. isotope.comdspsystems.eu In contrast, the ¹³C label is incorporated into the carbon skeleton of the molecule and is not subject to exchange. caymanchem.com

A series of ¹³C-labeled phenanthrenols (M+6 isotopomers) have been synthesized, which serve as ideal precursors for creating a ¹³C-labeled this compound internal standard. nih.gov When using an isotope dilution mass spectrometry (IDMS) method, a known amount of the labeled standard is added to the sample at the beginning of the workflow. nih.gov The ratio of the signal from the native analyte to the signal from the labeled standard is used for quantification. This approach effectively corrects for any analyte loss during sample extraction and purification, as well as for variations in instrument response (matrix effects). isotope.comnih.gov This technique allows for detection limits at the parts-per-trillion (ppt) level or even lower. isotope.com

Validation of Analytical Methods: Accuracy, Precision, and Detection Limits

To ensure that an analytical method provides reliable and meaningful data, it must be thoroughly validated. researchgate.net Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). jmb.or.krmdpi.com

Research Findings:

Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage recovered is calculated. jmb.or.kr For PAH metabolites, acceptable recovery rates are typically in the range of 80-120%. mdpi.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). jmb.or.kr Intraday (within-day) and interday (between-day) precision are evaluated, with RSD values typically required to be below 15-20%. jmb.or.krnih.gov

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is demonstrated by a high correlation coefficient (R²) for the calibration curve, which should ideally be >0.99. mdpi.comjmb.or.kr

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. jmb.or.kr

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jmb.or.kr For PAH metabolites, LODs and LOQs can reach the low pg/mL or µg/L range, especially with sensitive LC-MS/MS methods. jmb.or.krnih.gov

A validation study for various sulfated phenols using HPLC demonstrated excellent linearity (R² > 0.999), adequate sensitivity with LODs in the low micromolar range, and good accuracy and precision. mdpi.com

Table 4: Typical Validation Parameters for HPLC Methods of Phenolic Compounds

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | jmb.or.krmdpi.com |

| Accuracy (Recovery) | 80 - 120% | jmb.or.krmdpi.com |

| Precision (RSD/CV) | < 15-20% | jmb.or.krnih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | jmb.or.krnih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | jmb.or.kr |

Derivatives and Analogs: Synthesis and Comparative Studies

Synthesis of 9-Phenanthryl Sulfate (B86663) (Conjugate Base) and its Salts

A plausible synthetic pathway for 9-phenanthryl sulfate and its salts would therefore involve the sulfation of 9-phenanthrol. 9-Phenanthrol itself can be synthesized through various methods, including the reaction of 9-bromophenanthrene (B47481) with n-butyllithium followed by treatment with trimethyl borate (B1201080) and subsequent oxidation rsc.org, or through a novel synthesis from phenanthrene (B1679779) involving a pinacol (B44631) rearrangement of cis- or trans-9,10-dihydroxy-9,10-dihydrophenanthrene.

The general reaction for the sulfation of a hydroxyl group on an aromatic ring can be represented as:

Common sulfating agents include sulfur trioxide pyridine (B92270) complex, chlorosulfonic acid, and sulfamic acid. The choice of reagent and reaction conditions can influence the yield and purity of the resulting sulfate ester.

The formation of salts, such as potassium or sodium salts, is typically achieved by performing the reaction in the presence of the corresponding base or by subsequent treatment of the hydrogen sulfate with a suitable base. For instance, the use of potassium carbonate as a base in the synthesis of hydroquinidine (B1662865) 9-phenanthryl ether from hydroquinidine and 9-bromophenanthrene highlights a common strategy for promoting reactions involving phenanthryl derivatives.

Synthesis and Reactivity of Other Substituted Phenanthryl Sulfates

The synthesis of other substituted phenanthryl sulfates would follow a similar logic, starting from the corresponding substituted phenanthrols. The introduction of substituents onto the phenanthrene ring can be achieved through various organic reactions prior to the sulfation step. Electrophilic substitution reactions, such as nitration and bromination, are common methods for functionalizing the phenanthrene core. numberanalytics.com The position of substitution is influenced by both electronic and steric effects of the existing ring system and any pre-existing substituents. numberanalytics.com

For example, the synthesis of a nitro-substituted phenanthryl sulfate would first involve the nitration of phenanthrene to yield a nitrophenanthrene, which would then be converted to a nitrophenanthrol, and finally sulfated. The reactivity of these substituted phenanthryl sulfates, particularly their hydrolysis back to the parent phenol (B47542), is an important aspect of their chemistry. The hydrolysis of 4-phenanthryl sulfate can be achieved under both acidic and enzymatic conditions. Acidic hydrolysis with 5 N HCl at 100°C quantitatively yields 4-hydroxyphenanthrene and inorganic sulfate. Enzymatic hydrolysis can be carried out using Taka-diastase sulfatases at physiological pH and temperature.

The presence of electron-withdrawing or electron-donating substituents on the phenanthrene ring is expected to influence the rate of hydrolysis and other reactions of the sulfate group. For instance, electron-withdrawing groups would likely make the sulfate a better leaving group, potentially increasing the rate of hydrolysis.

Comparative Analysis of Related Phenanthryl Compounds

The chemical behavior of 9-phenanthryl hydrogen sulfate can be better understood through a comparative analysis with other related phenanthryl compounds. This analysis focuses on structure-reactivity relationships and the influence of substituents on the electronic and steric properties of the phenanthrene system.

Structure-Reactivity Relationships in Phenanthryl Systems

The reactivity of the phenanthrene nucleus is not uniform across all positions. The 9- and 10-positions are generally the most reactive towards electrophilic attack due to the higher electron density at these carbons, as predicted by molecular orbital calculations. numberanalytics.com This is evident in reactions like bromination, which preferentially occurs at the 9-position. numberanalytics.com

The introduction of a sulfate group at the 9-position significantly alters the reactivity of the phenanthrene ring. The electron-withdrawing nature of the sulfate group would deactivate the ring towards further electrophilic substitution. Conversely, the sulfate group itself can act as a leaving group in nucleophilic substitution reactions, although such reactions for phenanthryl sulfates are not extensively documented.

A study on the photochemistry of 3-methyl-3-(9-phenanthryl)-1-butene reveals that the phenanthryl group can participate in di-π-methane rearrangements, highlighting the diverse reactivity of substituted phenanthrenes. cdnsciencepub.com

| Compound/Reaction | Position of Substitution/Reaction | Key Findings | Reference |

| Phenanthrene Nitration | 9-position | Preferential substitution at the most electron-rich position. | numberanalytics.com |

| Phenanthrene Bromination | 9-position | Catalytic bromination yields 9-bromophenanthrene. | numberanalytics.com |

| 4-Phenanthryl Sulfate Hydrolysis | 4-position (S-O bond cleavage) | Hydrolyzes under acidic and enzymatic conditions. | |

| 3-Methyl-3-(9-phenanthryl)-1-butene Photolysis | 9-position substituent | Undergoes di-π-methane rearrangement. | cdnsciencepub.com |

Influence of Substitution on Electronic and Steric Properties

The electronic and steric properties of the phenanthrene system can be significantly modulated by the introduction of various substituents. These changes, in turn, affect the reactivity and physical properties of the molecule.

Electronic Effects:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenanthrene ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the electron density, deactivating the ring towards electrophiles. numberanalytics.com

A study on methylated phenanthrenes and their ability to activate the aryl hydrocarbon receptor (AhR) demonstrated that the position of the methyl group significantly impacts biological activity. nih.gov Derivatives with methyl groups in the equatorial positions (1-, 2-, and 3-MP) were more potent activators than those with the methyl group in the bay region (4-MP) or at the 9-position. nih.gov This suggests that electronic effects, in combination with steric factors, play a crucial role in the interaction with biological macromolecules.

The introduction of a sulfate group, being strongly electron-withdrawing, would have a profound effect on the electronic properties of the phenanthrene ring. This is supported by studies on sulfated heparin derivatives, where the introduction of sulfate groups leads to significant changes in NMR chemical shifts of nearby protons and carbons due to the electronegativity of the sulfate group. nih.gov

Steric Effects: